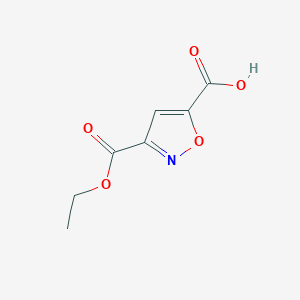
N-(tert-Butyl)-6-chloropyrimidin-4-amine
Übersicht
Beschreibung
The compound "N-(tert-Butyl)-6-chloropyrimidin-4-amine" is a chemical entity that can be associated with a class of compounds known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its potential characteristics and uses.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups and pyrimidin-amine structures. For instance, the asymmetric synthesis of amines using tert-butanesulfinamide is a method that could potentially be adapted for the synthesis of "N-(tert-Butyl)-6-chloropyrimidin-4-amine" . The process typically involves condensation, nucleophile addition, and cleavage of the tert-butanesulfinyl group. Similarly, the synthesis of N-arylpyrimidin-2-amine derivatives using a palladium catalyst demonstrates the utility of transition metal catalysis in forming such compounds .
Molecular Structure Analysis
The molecular structure of "N-(tert-Butyl)-6-chloropyrimidin-4-amine" would likely exhibit characteristics similar to those of other tert-butyl substituted aromatic compounds. For example, the introduction of tert-butyl side groups in polyimides has been shown to affect intermolecular forces and packing ability . This suggests that the tert-butyl group in "N-(tert-Butyl)-6-chloropyrimidin-4-amine" could influence its molecular interactions and steric properties.
Chemical Reactions Analysis
Chemical reactions involving tert-butyl groups and pyrimidin-amines are diverse. The N-tert-butanesulfinyl imines serve as intermediates for the addition of various nucleophiles and can be cleaved under acidic conditions to yield a wide range of enantioenriched amines . Additionally, the N-chloramine salt of tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which could be relevant for functionalizing the pyrimidin-amine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(tert-Butyl)-6-chloropyrimidin-4-amine" would be influenced by the presence of the tert-butyl and chloropyrimidin groups. For instance, tert-butyl groups are known to impart solubility and can affect the dielectric constant of polymers . The chloropyrimidin moiety could contribute to the compound's reactivity, as seen in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where the chlorine atom plays a role in cyclization reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research has shown that tert-butanesulfinamide facilitates the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives, through sulfinimines. These compounds are vital structural motifs in many natural products and therapeutically relevant compounds, demonstrating the importance of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the synthesis of complex biological molecules (Philip et al., 2020).
Environmental Impact of Nitrogen-containing Compounds
Nitrogen-containing compounds, including amines and azo compounds, are pervasive in various industries such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes have been identified as effective means to mineralize these compounds, thereby improving water treatment efficacy and reducing environmental impact. This highlights the broader implications of managing nitrogen-containing compounds in industrial applications and environmental conservation (Bhat & Gogate, 2021).
Applications in Organic Synthesis
N-(tert-Butyl)-6-chloropyrimidin-4-amine plays a crucial role in organic synthesis, particularly in the development of new synthetic methodologies. For instance, the application of N-halo reagents, which include N-halo amines, in various organic transformations such as oxidation reactions, halogenation of compounds, and acylation, showcases the versatility of nitrogen-containing compounds in enhancing synthetic efficiency and introducing novel functional group transformations in organic chemistry (Kolvari et al., 2007).
Eigenschaften
IUPAC Name |
N-tert-butyl-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAYWDYSOKSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617684 | |
| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-6-chloropyrimidin-4-amine | |
CAS RN |
945896-38-8 | |
| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














